

comparative proteomic analysis of cells treated with different GSPT1 degraders

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Compound of Interest

Compound Name: GSPT1 degrader-6

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A Comparative Proteomic Analysis of GSPT1 Degraders: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different GSPT1 degraders, supported by experimental data from various studies. We delve into the on-target and off-target effects of these compounds, offering a comprehensive overview to inform future research and development.

GSPT1 (G1 to S phase transition 1) has emerged as a compelling therapeutic target in oncology, particularly in acute myeloid leukemia (AML).^{[1][2]} A novel class of therapeutic agents, known as GSPT1 degraders, function as "molecular glues" to induce the targeted degradation of the GSPT1 protein.^[3] These compounds co-opt the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.^{[3][4][5]} This guide presents a comparative analysis of prominent GSPT1 degraders, focusing on their efficacy, selectivity, and the downstream cellular consequences of GSPT1 depletion.

Comparative Efficacy and Selectivity of GSPT1 Degraders

The development of GSPT1 degraders has seen a progression from first-in-class compounds with broader activity to next-generation, more selective agents. A key differentiator among

these molecules is their selectivity for GSPT1 versus other proteins, known as off-target effects.

CC-885, a first-in-class GSPT1 degrader, demonstrated potent anti-tumor activity but was hampered by off-target toxicities.^[1] Proteomic analyses revealed that CC-885 not only degrades GSPT1 but also other proteins such as IKZF1, IKZF3, and CK1 α .^{[1][6]} This broad activity profile contributed to its clinical challenges.^[1]

In contrast, CC-90009, a next-generation degrader, was developed to have a significantly improved selectivity profile.^[1] Quantitative proteomic studies have shown that CC-90009 potently and selectively degrades GSPT1 with minimal impact on the broader proteome, including significantly reduced activity against IKZF1 and IKZF3.^[7] This enhanced selectivity is a critical advancement, potentially leading to a better therapeutic window.

Other investigational GSPT1 degraders, such as SJ6986 (Compound 6) and GSPT1 degrader-17, have also been developed and characterized, showing potent GSPT1 degradation and anti-proliferative effects in various cancer cell lines.^{[8][9][10]}

The following tables summarize the quantitative data on the degradation potency and anti-proliferative activity of various GSPT1 degraders.

Table 1: GSPT1 Degradation Potency

Compound	Cell Line	DC50 (nM)	Dmax (%)	Treatment Time (hours)	Assay
CC-90009	MV4-11	< 30	> 90	24	Western Blot[11]
SJ6986 (Compound 6)	MV4-11	9.7	~90	4	Western Blot[9]
SJ6986 (Compound 6)	MV4-11	2.1	>90	24	Western Blot[9]
Compound 7	MV4-11	10	90	24	Western Blot[9]
GSPT1 degrader-17	U937	35	81.65	Not Specified	Not Specified[10]
5-OH-Thal	Not Specified	130	72 ± 2	Not Specified	Not Specified[12]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

Compound	Cell Line	IC50 (μM)
CC-885	MHH-CALL-4	>6
CC-885	SUP-B15	<0.0003
GSPT1 degrader-17	U937	0.019
GSPT1 degrader-17	MOLT-4	0.006
GSPT1 degrader-17	MV4-11	0.027

IC50: Half-maximal inhibitory concentration.

Table 3: Selectivity Profile

Compound	Primary Target	Known Off-Targets
CC-885	GSPT1	IKZF1, IKZF3, CK1 α [1][6]
CC-90009	GSPT1	Minimal / None Reported[1][7]
SJ6986 (Compound 6)	GSPT1/2	Minimal activity on IKZF1/3[6]
GSPT1 degrader-17	GSPT1	Good selectivity in global proteomic profiling[10]

Downstream Cellular Effects of GSPT1 Degradation

The degradation of GSPT1, a key translation termination factor, has profound consequences on cellular physiology. The primary downstream effect is the activation of the Integrated Stress Response (ISR).[3][13][14] This is triggered by ribosome stalling and the accumulation of aberrant proteins resulting from read-through of stop codons.[13] Activation of the ISR leads to the phosphorylation of eIF2 α and the subsequent preferential translation of stress-responsive mRNAs, such as ATF4, which ultimately contributes to apoptosis in cancer cells.[3][13]



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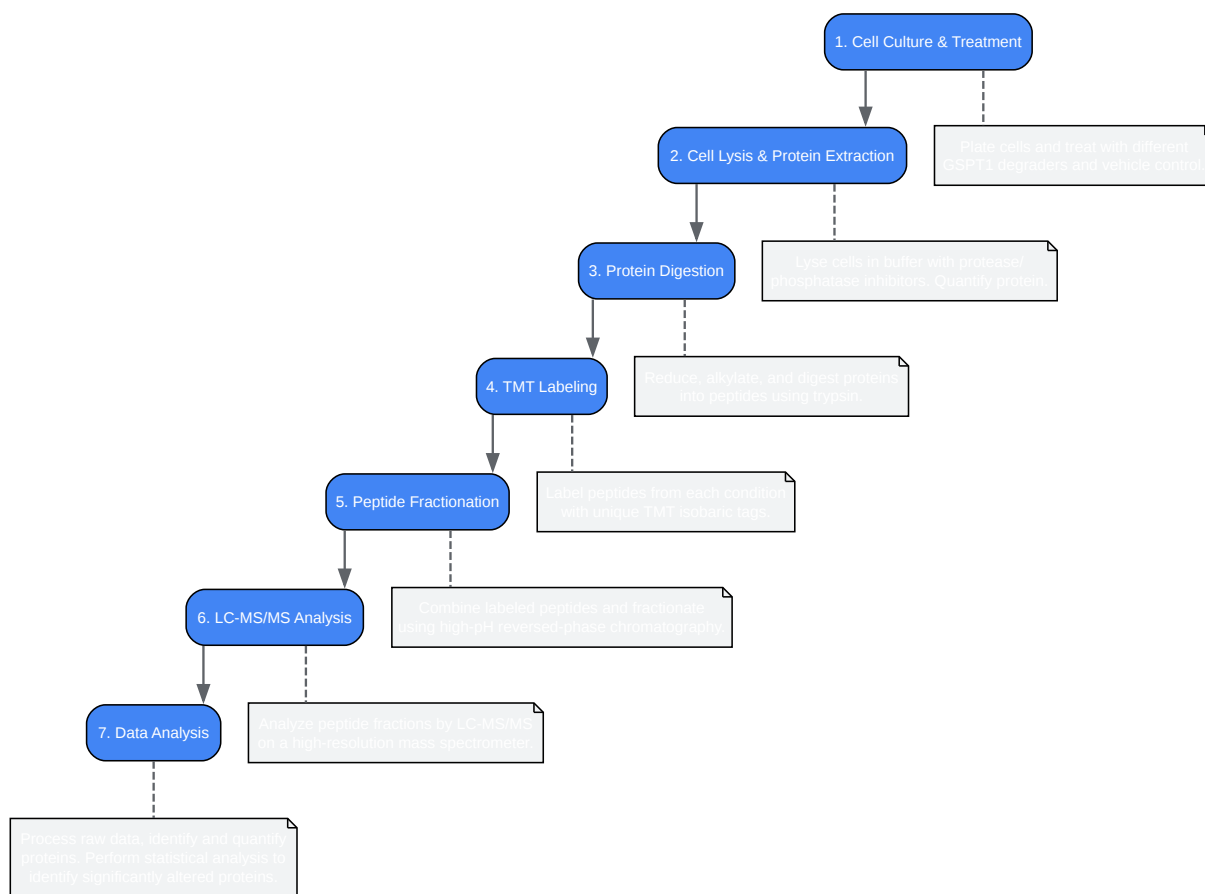
Mechanism of GSPT1 degradation and downstream signaling.

Experimental Protocols

To enable researchers to conduct their own comparative analyses, we provide detailed methodologies for key experiments.

Quantitative Proteomics (Tandem Mass Tag - TMT)

This protocol outlines a general workflow for the quantitative analysis of protein expression changes upon treatment with GSPT1 degraders.



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Workflow for quantitative proteomic analysis.

1. Cell Culture and Treatment:

- Plate cells at a desired density and allow them to adhere overnight.
- Treat cells with a dose-range of the GSPT1 degrader (e.g., 0.1x, 1x, 10x, 100x of the GSPT1 DC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 or 24 hours).[4]
- Harvest cells and wash with ice-cold PBS.

2. Protein Extraction and Digestion:

- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
- Quantify protein concentration using a BCA assay.[15]
- Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
- Digest proteins into peptides overnight with trypsin.[15]

3. TMT Labeling and Sample Pooling:

- Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[15]
- Quench the labeling reaction.
- Combine the labeled peptide samples in equal amounts.[15]

4. Peptide Fractionation:

- For deep proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase chromatography.

5. LC-MS/MS Analysis:

- Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap). [15]

- Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.[\[15\]](#)

6. Data Analysis:

- Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).[\[15\]](#)
- Identify peptides and proteins by searching against a protein database.
- Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
- Perform statistical analysis to identify significantly up- or down-regulated proteins.[\[15\]](#)

Western Blotting for Protein Degradation

Western blotting is a targeted approach to validate the degradation of GSPT1 and assess off-target effects on specific proteins of interest (e.g., IKZF1, IKZF3).

1. Sample Preparation:

- Treat cells with GSPT1 degraders as described for the proteomics experiment.
- Lyse cells and quantify protein concentration.

2. SDS-PAGE and Transfer:

- Separate protein lysates (20-30 µg) by SDS-polyacrylamide gel electrophoresis.
- Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with a primary antibody specific for the target protein (e.g., anti-GSPT1, anti-IKZF1) overnight at 4°C.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities and normalize to a loading control (e.g., GAPDH, β -actin).
- Calculate the percentage of protein degradation relative to the vehicle-treated control.

By employing these methodologies and considering the comparative data presented, researchers can effectively evaluate the performance of different GSPT1 degraders and advance the development of this promising class of therapeutics.

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